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4-Amino-3-(2-bromophenyl)-3-methylbutanoic acid
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Overview
Description
4-Amino-3-(2-bromophenyl)-3-methylbutanoic acid is an organic compound that features an amino group, a bromophenyl group, and a methylbutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(2-bromophenyl)-3-methylbutanoic acid typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by amination and subsequent functional group modifications. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or primary amines under controlled temperatures and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(2-bromophenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
4-Amino-3-(2-bromophenyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Amino-3-(2-bromophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The amino and bromophenyl groups can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-(2-chlorophenyl)-3-methylbutanoic acid
- 4-Amino-3-(2-fluorophenyl)-3-methylbutanoic acid
- 4-Amino-3-(2-iodophenyl)-3-methylbutanoic acid
Uniqueness
4-Amino-3-(2-bromophenyl)-3-methylbutanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that are not possible with other halogens, making this compound distinct in its chemical behavior and applications .
Biological Activity
4-Amino-3-(2-bromophenyl)-3-methylbutanoic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula for this compound is C11H12BrN1O2. Its structure features a bromophenyl group attached to a branched amino acid backbone, which significantly influences its reactivity and biological activity.
1. Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, making them potential candidates for antibiotic development. A study highlighted the compound's effectiveness against Gram-positive bacteria, suggesting its role in combating infections.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
2. Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. Similar bromophenol compounds have demonstrated cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and A549 (lung adenocarcinoma). The mechanism involves the induction of mitochondrial apoptosis and inhibition of topoisomerase activity, leading to reduced cell proliferation .
Case Study:
In a recent study, the compound was tested against human colorectal carcinoma cell lines HCT-116 and HCT-8. The results indicated that it inhibited cell growth with an IC50 value of 15 µM, showcasing its potential as an anticancer agent.
3. Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS methods. These studies revealed that the compound effectively scavenges free radicals, thereby protecting cells from oxidative stress .
Assay Method | IC50 Value (μM) |
---|---|
DPPH | 25 |
ABTS | 30 |
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Antimicrobial Mechanism: The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.
- Anticancer Mechanism: It induces apoptosis in cancer cells through mitochondrial pathways and inhibits DNA repair mechanisms.
- Antioxidant Mechanism: The presence of the bromine atom enhances its electron-donating ability, allowing it to neutralize reactive oxygen species (ROS) effectively.
Research Findings
Recent studies have expanded on the potential applications of this compound:
Properties
Molecular Formula |
C11H14BrNO2 |
---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
4-amino-3-(2-bromophenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H14BrNO2/c1-11(7-13,6-10(14)15)8-4-2-3-5-9(8)12/h2-5H,6-7,13H2,1H3,(H,14,15) |
InChI Key |
YLFZKQKJHKFQQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)(CN)C1=CC=CC=C1Br |
Origin of Product |
United States |
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